N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine
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Overview
Description
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of chromen derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents . The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the acyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-cyclooctylacetamide
- ETHYL ((4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY) (PHENYL)ACETATE
Uniqueness
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is unique due to its specific structural features, which confer distinct biological activities. Its phenyl group and glycine moiety contribute to its ability to interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18N2O7 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[[2-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H18N2O7/c24-18(23-11-20(26)27)10-22-19(25)12-29-14-6-7-15-16(13-4-2-1-3-5-13)9-21(28)30-17(15)8-14/h1-9H,10-12H2,(H,22,25)(H,23,24)(H,26,27) |
InChI Key |
BLQIYOGUKHMCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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